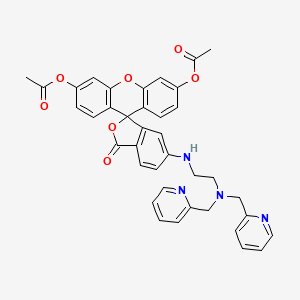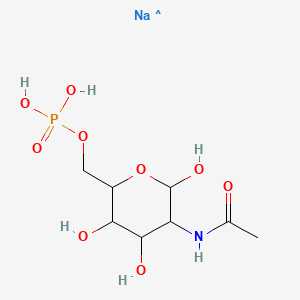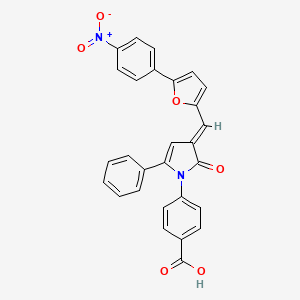
ZnAF-2 DA
Übersicht
Beschreibung
ZnAF-2 DA is a fluorescent probe specifically designed for the detection of zinc ions (Zn²⁺) within biological systems. This compound is a derivative of ZnAF-2, modified to enhance its cell permeability by adding diacetyl groups. Once inside the cell, these groups are hydrolyzed by intracellular esterases, allowing ZnAF-2 to bind to zinc ions and emit fluorescence, making it a powerful tool for bioimaging and studying zinc ion dynamics in living cells .
Wissenschaftliche Forschungsanwendungen
ZnAF-2 DA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study zinc ion dynamics and interactions in various chemical environments.
Biology: Employed in bioimaging to visualize zinc ion distribution and concentration in living cells and tissues.
Medicine: Utilized in research on zinc-related diseases, such as Alzheimer’s and Parkinson’s, to understand zinc ion homeostasis and its role in disease progression.
Industry: Applied in the development of diagnostic tools and assays for detecting zinc ion concentrations in biological samples
Wirkmechanismus
Target of Action
ZnAF-2 DA, also known as ZnAF-1 DA, is a fluorescent probe primarily designed to target zinc ions (Zn2+) . Zinc is the second most abundant transition metal in the body and plays essential roles as a catalytic, structural, and regulatory ion .
Mode of Action
This compound interacts with its target, the zinc ions, by forming a complex due to its strong affinity to zinc ions . This interaction is highly specific, allowing the detection of low concentrations of zinc ions . The dissociation constant of this compound for zinc ions is 2.7nM , indicating a high affinity.
Biochemical Pathways
Zinc ions are involved in various biochemical pathways, including homeostasis, immune responses, oxidative stress, apoptosis, and aging . They have also been proposed to function as a conventional neurotransmitter for the presynaptic neuron and as a transmembrane signal to traverse the postsynaptic neuron .
Pharmacokinetics
This compound is cell permeable , which allows it to enter cells and interact with intracellular zinc ions. Once inside the cell, it is deacetylated by esterase, resulting in the formation of ZnAF-2 . This process ensures that the probe stays inside the cell for a long time, enhancing its bioavailability .
Result of Action
The result of this compound’s action is the detection of zinc ions. When this compound forms a complex with zinc ions, it emits fluorescence . This fluorescence can be detected and measured, providing a means to visualize and quantify the presence and concentration of zinc ions in biological samples .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances such as BSA, phenol red, and amines may affect the fluorescence and must be used with caution . Furthermore, the probe should be protected from light and kept under inert gas to maintain its stability .
Biochemische Analyse
Biochemical Properties
ZnAF-2 DA functions as a zinc ion probe by undergoing esterase hydrolysis within cells, which converts it into its active form. This active form binds selectively to zinc ions, resulting in a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy . This compound interacts with various biomolecules, including enzymes and proteins that are involved in zinc homeostasis. For instance, it can bind to metallothioneins, which are proteins that regulate zinc ion concentrations within cells . Additionally, this compound can interact with zinc-dependent enzymes, such as carbonic anhydrase and alkaline phosphatase, providing insights into their activity and regulation .
Cellular Effects
This compound has been shown to influence cellular processes by modulating zinc ion concentrations within cells. In neuronal cells, this compound can affect synaptic transmission and plasticity by altering zinc ion levels in synaptic vesicles . This modulation of zinc ions can impact cell signaling pathways, such as those involving protein kinase C and mitogen-activated protein kinases, which are critical for cell growth, differentiation, and apoptosis . Furthermore, this compound can influence gene expression by affecting the activity of zinc finger transcription factors, which play a key role in regulating various genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active form by intracellular esterases, followed by selective binding to zinc ions . This binding induces a conformational change in the probe, resulting in fluorescence emission that can be detected and quantified. This compound’s high affinity for zinc ions (dissociation constant: 2.7 nM) allows it to detect even low concentrations of zinc ions in biological samples . The probe’s specificity for zinc ions is attributed to its chemical structure, which includes a bis(2-pyridylmethyl)amino group that forms a stable complex with zinc ions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stable fluorescence over time, making it suitable for long-term imaging studies . The compound’s stability is maintained under desiccating conditions and at low temperatures, such as -20°C . Over extended periods, this compound remains effective in detecting zinc ions, although its fluorescence intensity may gradually decrease due to photobleaching . Long-term studies have shown that this compound can provide consistent results in both in vitro and in vivo experiments, allowing researchers to monitor changes in zinc ion concentrations over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively detects zinc ions without causing significant toxicity or adverse effects . At higher doses, the compound may exhibit cytotoxicity, potentially affecting cell viability and function . Studies have shown that the optimal dosage of this compound for in vivo imaging ranges from 10 to 100 µM, depending on the specific application and target tissue . It is important to carefully titrate the dosage to achieve accurate and reliable results while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to zinc ion homeostasis and signaling. Upon entering cells, this compound is hydrolyzed by esterases to release the active form, which then binds to zinc ions . This binding can influence the activity of zinc-dependent enzymes and proteins, such as metallothioneins and zinc transporters, which are crucial for maintaining cellular zinc levels . Additionally, this compound can affect metabolic flux by modulating the availability of zinc ions for various biochemical reactions, impacting overall cellular metabolism .
Transport and Distribution
This compound is transported into cells via passive diffusion, facilitated by its cell-permeable diacetylated form . Once inside the cell, the compound is deacetylated by intracellular esterases, allowing it to bind to zinc ions and remain localized within the cell . This compound’s distribution within tissues is influenced by its affinity for zinc ions and its ability to penetrate cell membranes . The compound’s localization can be visualized using fluorescence imaging techniques, providing insights into zinc ion distribution in different tissues and cellular compartments .
Subcellular Localization
This compound predominantly localizes in the cytoplasm and around the cell nucleus, where it binds to zinc ions . The compound’s subcellular localization is influenced by the presence of zinc-binding proteins and enzymes, which can sequester zinc ions and affect this compound’s distribution . Additionally, this compound may be directed to specific cellular compartments through interactions with targeting signals or post-translational modifications . This subcellular localization is crucial for accurately detecting and quantifying zinc ions in different cellular contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ZnAF-2 DA is synthesized by modifying ZnAF-2 with diacetyl groups. The synthesis involves the following steps:
Starting Material: ZnAF-2, which consists of a fluorescein moiety linked to a TPEN (N,N,N’,N’-tetrakis(2-pyridylmethyl)ethylenediamine) analog.
Acetylation: ZnAF-2 is reacted with acetic anhydride in the presence of a base such as pyridine to introduce the diacetyl groups, forming this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ZnAF-2 are synthesized and subsequently acetylated.
Purification: The product is purified using techniques such as column chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to confirm its chemical structure and purity
Analyse Chemischer Reaktionen
Types of Reactions
ZnAF-2 DA primarily undergoes hydrolysis and complexation reactions:
Hydrolysis: The diacetyl groups are hydrolyzed by intracellular esterases, converting this compound to ZnAF-2.
Complexation: ZnAF-2 binds to zinc ions, forming a fluorescent complex
Common Reagents and Conditions
Hydrolysis: Intracellular esterases in a physiological environment (pH 7.4).
Complexation: Zinc ions (Zn²⁺) in a biological buffer
Major Products Formed
Hydrolysis Product: ZnAF-2.
Complexation Product: ZnAF-2-Zn²⁺ complex, which emits green fluorescence upon excitation
Vergleich Mit ähnlichen Verbindungen
ZnAF-2 DA is compared with other similar compounds such as ZnAF-1, ZnAF-2F, and ZnAF-2F DA:
ZnAF-1: Similar to ZnAF-2 but with different fluorophore properties.
ZnAF-2F: A fluorinated derivative of ZnAF-2 with enhanced fluorescence properties.
ZnAF-2F DA: A diacetylated form of ZnAF-2F, similar to this compound but with fluorinated groups for improved stability and fluorescence .
This compound stands out due to its high cell permeability, specific hydrolysis mechanism, and strong fluorescence response, making it a unique and valuable tool for zinc ion imaging in biological research .
Eigenschaften
IUPAC Name |
[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N4O7/c1-24(43)46-29-10-13-32-35(20-29)48-36-21-30(47-25(2)44)11-14-33(36)38(32)34-19-26(9-12-31(34)37(45)49-38)41-17-18-42(22-27-7-3-5-15-39-27)23-28-8-4-6-16-40-28/h3-16,19-21,41H,17-18,22-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHJESKPYRPLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357339-96-9 | |
| Record name | ZnAF-2 DA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)







